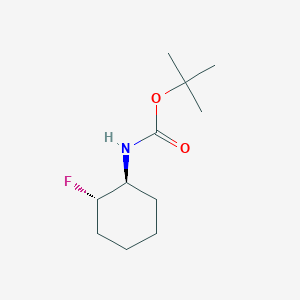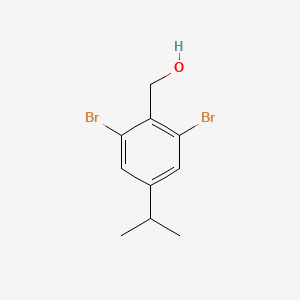
(2,6-Dibromo-4-isopropylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dibromo-4-isopropylphenyl)methanol is an organic compound with the molecular formula C10H12Br2O It is characterized by the presence of two bromine atoms, an isopropyl group, and a methanol group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-isopropylphenyl)methanol typically involves the bromination of 4-isopropylphenol followed by a reduction reaction. The bromination is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The resulting dibromo compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and reduction steps, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dibromo-4-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2,6-dibromo-4-isopropylbenzaldehyde or 2,6-dibromo-4-isopropylbenzoic acid.
Reduction: Formation of 2,6-dibromo-4-isopropylphenylmethane.
Substitution: Formation of 2,6-diamino-4-isopropylphenylmethanol or 2,6-dihydroxy-4-isopropylphenylmethanol.
Applications De Recherche Scientifique
(2,6-Dibromo-4-isopropylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,6-Dibromo-4-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atoms and the isopropyl group contribute to its reactivity and ability to form stable complexes with other molecules. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-tert-butylphenol
- 2,6-Dibromo-4-ethylphenol
Uniqueness
(2,6-Dibromo-4-isopropylphenyl)methanol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C10H12Br2O |
|---|---|
Poids moléculaire |
308.01 g/mol |
Nom IUPAC |
(2,6-dibromo-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H12Br2O/c1-6(2)7-3-9(11)8(5-13)10(12)4-7/h3-4,6,13H,5H2,1-2H3 |
Clé InChI |
VATXESNNVUIZBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)Br)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
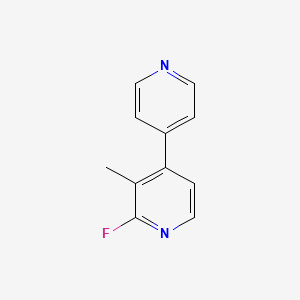
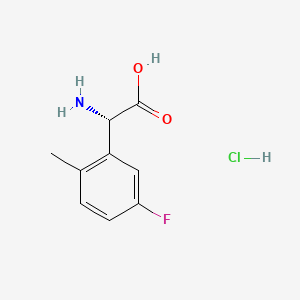
![1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B14025226.png)
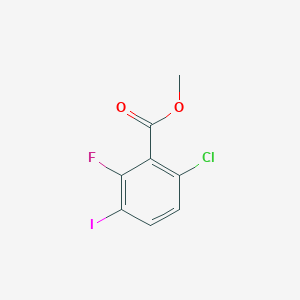
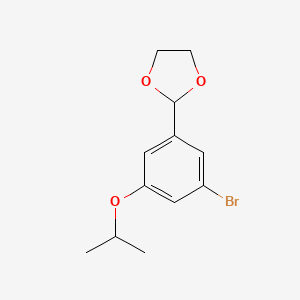
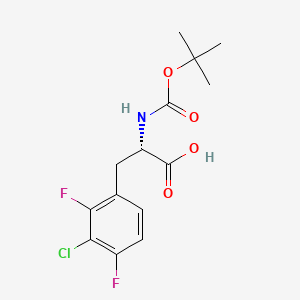
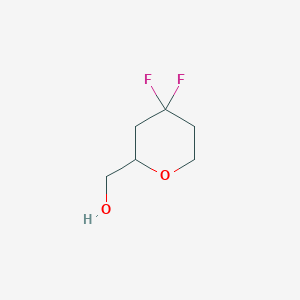
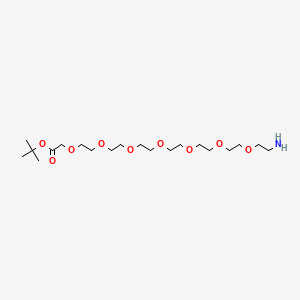
![2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)

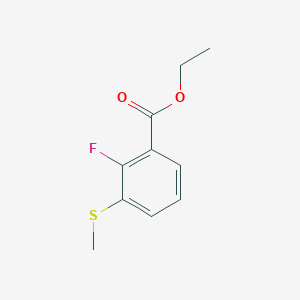
![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
